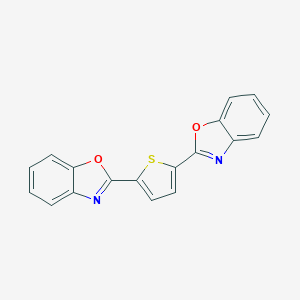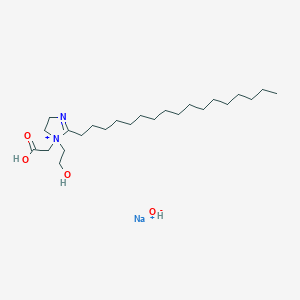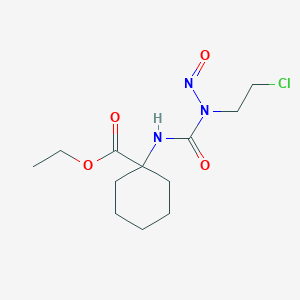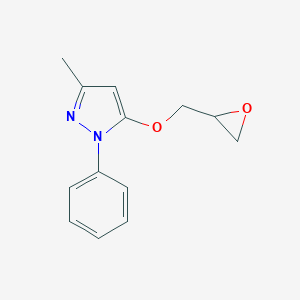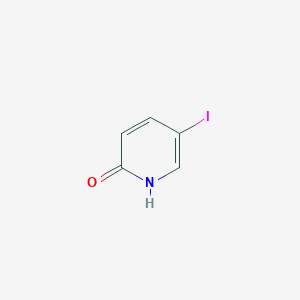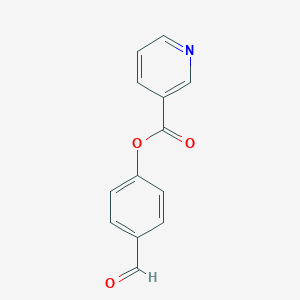![molecular formula C6H5N3S B080153 Thiazolo[5,4-d]pyrimidine, 7-methyl- CAS No. 13316-06-8](/img/structure/B80153.png)
Thiazolo[5,4-d]pyrimidine, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a fused pyrimidine-thiazole ring system that has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of Thiazolo[5,4-d]pyrimidine, 7-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various kinases, including tyrosine kinases and cyclin-dependent kinases. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Thiazolo[5,4-d]pyrimidine, 7-methyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial and antifungal activities by inhibiting the growth of pathogenic microorganisms. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which may have potential therapeutic applications in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazolo[5,4-d]pyrimidine, 7-methyl- has several advantages and limitations for lab experiments. Its synthesis method is relatively simple and can be easily scaled up for large-scale production. It exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its toxicity profile and potential side effects need to be further investigated.
Orientations Futures
Thiazolo[5,4-d]pyrimidine, 7-methyl- has several potential future directions for research. It can be further modified to enhance its pharmacological properties and reduce its toxicity. It can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In addition, its potential use as a fluorescent probe for bioimaging can be explored further. Finally, its mechanism of action needs to be fully elucidated to understand its pharmacological effects better.
Conclusion:
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has shown promising results in various scientific studies. Its synthesis method is relatively simple, and it exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, and its toxicity profile and potential side effects need to be further investigated. Its future directions for research include further modification to enhance its pharmacological properties, development of novel drugs, and exploration of its potential use as a fluorescent probe for bioimaging.
Méthodes De Synthèse
The synthesis of Thiazolo[5,4-d]pyrimidine, 7-methyl- involves the reaction of 4-amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoacetophenone in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperature. The reaction proceeds via nucleophilic substitution and cyclization to form the desired product. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Thiazolo[5,4-d]pyrimidine, 7-methyl- has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a kinase inhibitor and as a fluorescent probe for bioimaging.
Propriétés
Numéro CAS |
13316-06-8 |
|---|---|
Nom du produit |
Thiazolo[5,4-d]pyrimidine, 7-methyl- |
Formule moléculaire |
C6H5N3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
7-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S/c1-4-5-6(8-2-7-4)10-3-9-5/h2-3H,1H3 |
Clé InChI |
UYNSQOJBUWTJMF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)SC=N2 |
SMILES canonique |
CC1=C2C(=NC=N1)SC=N2 |
Synonymes |
7-Methylthiazolo[5,4-d]pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
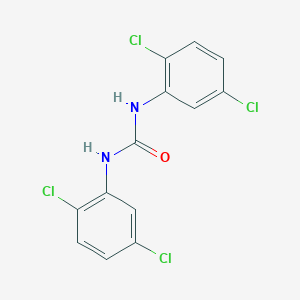

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
